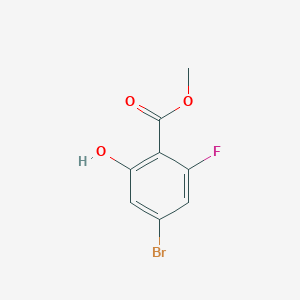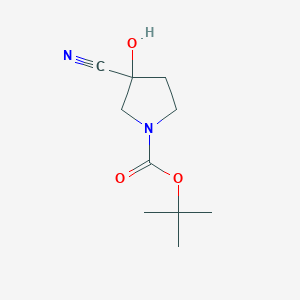
6-Bromo-2-chloro-3-fluoropyridine
Overview
Description
6-Bromo-2-chloro-3-fluoropyridine is a chemical compound with the CAS Number: 1211591-93-3 . It has a molecular weight of 210.43 and is commonly stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance and is considered a useful intermediate for pharmaceutical and organic synthesis .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, is a topic of interest due to their unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The molecular formula of this compound is C5H2BrClFN . The InChI code for this compound is 1S/C5H2BrClFN/c6-4-2-1-3(8)5(7)9-4/h1-2H .Scientific Research Applications
Chemoselective Functionalization
6-Bromo-2-chloro-3-fluoropyridine has been a subject of interest in chemoselective functionalization. Studies like those by Stroup et al. (2007) have described its chemoselective amination. This process involves catalytic amination conditions that afford exclusive bromide substitution for both secondary amines and primary anilines. Interestingly, a reversal in chemoselectivity is observed under certain conditions, with substitution at the chloro position being preferred. Additionally, selective substitution of the fluoro group is achievable under specific conditions, demonstrating the compound's versatility in organic synthesis (Stroup et al., 2007).
Synthesis of Pentasubstituted Pyridines
The halogen-rich nature of this compound makes it a valuable intermediate in the synthesis of complex organic molecules. Wu et al. (2022) highlighted its use in creating unique halopyridine isomers, which are crucial in medicinal chemistry research. By employing halogen dance reactions, the synthesis of complex pyridines with desired functionalities for further chemical manipulations becomes feasible (Wu et al., 2022).
Structural Manifolds from a Common Precursor
This compound can also be used to create various structural manifolds, as demonstrated by Schlosser and Bobbio (2002). This compound serves as an intermediate in manufacturing certain pesticides and can be converted into diverse pyridine derivatives. Such transformations highlight its role in the synthesis of complex organic structures with potential applications in various fields, including pharmaceuticals (Schlosser & Bobbio, 2002).
Versatile Synthesis of Fluoropyridines
The compound is instrumental in the versatile synthesis of fluoropyridines and pyridones, as explored by Sutherland and Gallagher (2003). They have shown that by using specific reactions, it is possible to obtain a variety of substituted pyridines, demonstrating the flexibility and utility of this compound in synthetic chemistry (Sutherland & Gallagher, 2003).
Safety and Hazards
Future Directions
While specific future directions for 6-Bromo-2-chloro-3-fluoropyridine are not explicitly mentioned in the available literature, the compound’s fluoropyridine structure suggests potential applications in the development of new agricultural products and pharmaceuticals . The introduction of fluorine atoms into lead structures is a common chemical modification used to improve physical, biological, and environmental properties .
Mechanism of Action
Target of Action
6-Bromo-2-chloro-3-fluoropyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are less reactive than their chlorinated and brominated analogues
Mode of Action
Fluoropyridines in general are known to interact with their targets through various chemical reactions . For instance, it was proposed that under basic conditions, certain salts undergo heterolytic C2-H bond cleavage to form a carbene, which in turn eliminates F¯ to give a cation .
Biochemical Pathways
Fluoropyridines are known to be involved in various synthetic methods for the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines . These compounds present a special interest as potential imaging agents for various biological applications .
Result of Action
Fluoropyridines in general are known for their interesting and unusual physical, chemical, and biological properties .
Action Environment
The compound is typically stored in an inert atmosphere at 2-8°c , suggesting that certain environmental conditions are necessary for its stability.
Properties
IUPAC Name |
6-bromo-2-chloro-3-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQMWTHSSFZPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298654 | |
| Record name | 6-Bromo-2-chloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211591-93-3 | |
| Record name | 6-Bromo-2-chloro-3-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211591-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-chloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B3026934.png)
![3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3026935.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3026937.png)
![5-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3026939.png)
![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3026942.png)
![4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3026943.png)
![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3026944.png)

![Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B3026950.png)


![Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride](/img/structure/B3026953.png)

![[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B3026956.png)
